2-Isopropoxyethyl trifluoromethanesulfonate
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Overview
Description
2-Isopropoxyethyl trifluoromethanesulfonate is an organic compound with the molecular formula C6H11F3O4S. It is a triflate ester, which is known for its strong electrophilic properties and is widely used in organic synthesis as a reagent for introducing trifluoromethanesulfonate groups into molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Isopropoxyethyl trifluoromethanesulfonate can be synthesized through the reaction of 2-isopropoxyethanol with trifluoromethanesulfonic anhydride. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a base such as pyridine to neutralize the triflic acid by-product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Isopropoxyethyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The triflate group is a good leaving group, making the compound highly reactive towards nucleophiles.
Acylation: It can act as an acylating agent in the presence of suitable catalysts.
Esterification: It can form esters with alcohols under acidic conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Catalysts: Lewis acids such as aluminum chloride or boron trifluoride are often used to catalyze acylation reactions.
Solvents: Polar aprotic solvents like dichloromethane or acetonitrile are commonly used.
Major Products
Substituted ethers: Formed through nucleophilic substitution reactions.
Acylated products: Resulting from acylation reactions.
Esters: Produced through esterification reactions.
Scientific Research Applications
2-Isopropoxyethyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing triflate groups, which can enhance the reactivity and stability of molecules.
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: Applied in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Isopropoxyethyl trifluoromethanesulfonate involves the activation of electrophilic centers in molecules, facilitating nucleophilic attack. The triflate group is a strong electron-withdrawing group, which increases the electrophilicity of the carbon atom to which it is attached. This makes the compound highly reactive towards nucleophiles, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Another triflate ester with similar reactivity but different alkyl group.
Methyl trifluoromethanesulfonate: A simpler triflate ester with a methyl group instead of an isopropoxyethyl group.
Ethyl trifluoromethanesulfonate: Similar to methyl trifluoromethanesulfonate but with an ethyl group.
Uniqueness
2-Isopropoxyethyl trifluoromethanesulfonate is unique due to its specific alkyl group, which can impart different steric and electronic properties compared to other triflate esters. This can influence its reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C6H11F3O4S |
---|---|
Molecular Weight |
236.21 g/mol |
IUPAC Name |
2-propan-2-yloxyethyl trifluoromethanesulfonate |
InChI |
InChI=1S/C6H11F3O4S/c1-5(2)12-3-4-13-14(10,11)6(7,8)9/h5H,3-4H2,1-2H3 |
InChI Key |
VKNZFSIEQFHBDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCOS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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